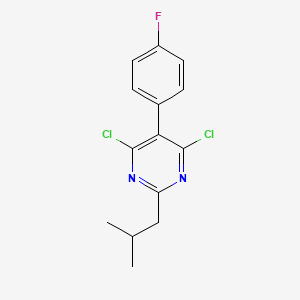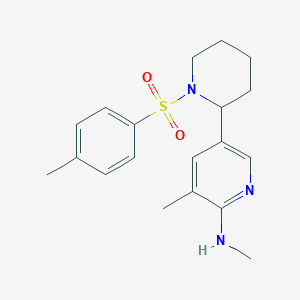
4-Chloro-5-methylpicolinaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-5-methylpicolinaldehyde is an organic compound with the molecular formula C7H6ClNO. It is a derivative of picolinaldehyde, where the 4-position is substituted with a chlorine atom and the 5-position with a methyl group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 4-Chlor-5-methylpicolinaldehyd beinhaltet typischerweise die Chlorierung von 5-Methylpicolinaldehyd. Ein übliches Verfahren ist die Reaktion von 5-Methylpicolinaldehyd mit einem Chlorierungsmittel wie Thionylchlorid (SOCl2) oder Phosphorpentachlorid (PCl5) unter kontrollierten Bedingungen. Die Reaktion wird üblicherweise in einem inerten Lösungsmittel wie Dichlormethan bei niedrigen Temperaturen durchgeführt, um eine Überchlorierung zu verhindern und eine hohe Ausbeute zu gewährleisten.
Industrielle Produktionsverfahren
In einem industriellen Umfeld kann die Produktion von 4-Chlor-5-methylpicolinaldehyd kontinuierliche Durchflussverfahren beinhalten, um die Effizienz und Skalierbarkeit zu verbessern. Der Einsatz von automatisierten Reaktoren und die präzise Steuerung von Reaktionsparametern wie Temperatur, Druck und Reaktantenkonzentrationen können zu einer gleichbleibenden Produktqualität und einem höheren Durchsatz führen.
Analyse Chemischer Reaktionen
Arten von Reaktionen
4-Chlor-5-methylpicolinaldehyd unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Es kann unter Verwendung von Oxidationsmitteln wie Kaliumpermanganat (KMnO4) oder Chromtrioxid (CrO3) zu der entsprechenden Carbonsäure oxidiert werden.
Reduktion: Die Reduktion der Aldehydgruppe kann unter Verwendung von Reduktionsmitteln wie Natriumborhydrid (NaBH4) oder Lithiumaluminiumhydrid (LiAlH4) zu dem entsprechenden Alkohol führen.
Substitution: Das Chloratom kann in nukleophilen aromatischen Substitutionsreaktionen durch Nukleophile substituiert werden, was zur Bildung verschiedener Derivate führt.
Häufige Reagenzien und Bedingungen
Oxidation: Kaliumpermanganat (KMnO4) in einem alkalischen Medium.
Reduktion: Natriumborhydrid (NaBH4) in Methanol oder Ethanol.
Substitution: Nukleophile wie Amine oder Thiole in Gegenwart einer Base wie Natriumhydroxid (NaOH).
Hauptprodukte, die gebildet werden
Oxidation: 4-Chlor-5-methylpicolinsäure.
Reduktion: 4-Chlor-5-methylpicolinylalkohol.
Substitution: Verschiedene substituierte Derivate, abhängig von dem verwendeten Nukleophil.
Wissenschaftliche Forschungsanwendungen
4-Chlor-5-methylpicolinaldehyd hat verschiedene Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Zwischenprodukt bei der Synthese komplexerer organischer Moleküle verwendet, darunter Pharmazeutika und Agrochemikalien.
Biologie: Es dient als Baustein für die Synthese biologisch aktiver Verbindungen, die in der Medikamentenentwicklung eingesetzt werden können.
Medizin: Derivate von 4-Chlor-5-methylpicolinaldehyd werden auf ihre potenziellen therapeutischen Eigenschaften untersucht, darunter antimikrobielle und Antikrebsaktivität.
Industrie: Es wird bei der Herstellung von Spezialchemikalien und als Vorläufer für die Synthese funktioneller Materialien eingesetzt.
5. Wirkmechanismus
Der Wirkmechanismus von 4-Chlor-5-methylpicolinaldehyd hängt von seiner spezifischen Anwendung ab. In biologischen Systemen kann es mit molekularen Zielstrukturen wie Enzymen oder Rezeptoren interagieren, was zu einer Modulation biochemischer Pfade führt. Zum Beispiel können seine Derivate bestimmte Enzyme hemmen, die an Krankheitsprozessen beteiligt sind, und so therapeutische Wirkungen entfalten.
Wirkmechanismus
The mechanism of action of 4-Chloro-5-methylpicolinaldehyde depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, its derivatives may inhibit specific enzymes involved in disease processes, thereby exerting therapeutic effects.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
5-Methylpicolinaldehyd: Fehlt die Chlorsubstitution an der 4-Position.
4-Chlorpicolinaldehyd: Fehlt die Methylsubstitution an der 5-Position.
4-Chlor-3-methylpicolinaldehyd: Chlor- und Methylgruppen sind an einem anderen Ort am Pyridinring positioniert.
Einzigartigkeit
4-Chlor-5-methylpicolinaldehyd ist aufgrund der spezifischen Positionierung der Chlor- und Methylgruppen einzigartig, was seine Reaktivität und die Arten von Reaktionen beeinflusst, die es eingehen kann.
Eigenschaften
Molekularformel |
C7H6ClNO |
|---|---|
Molekulargewicht |
155.58 g/mol |
IUPAC-Name |
4-chloro-5-methylpyridine-2-carbaldehyde |
InChI |
InChI=1S/C7H6ClNO/c1-5-3-9-6(4-10)2-7(5)8/h2-4H,1H3 |
InChI-Schlüssel |
BPBXZVKVPWXVDD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=C(N=C1)C=O)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![7,10-Dioxa-13-azadispiro[3.1.4.3]tridecane](/img/structure/B11816209.png)

![N-(2-Bromobenzo[d]thiazol-6-yl)acetamide](/img/structure/B11816229.png)



![Tert-butyl 2-[(1-amino-1-imino-3,3-dimethylbutan-2-yl)carbamoyloxy]acetate](/img/structure/B11816246.png)
![2-O-tert-butyl 1-O-(1,9-diazaspiro[4.5]decane-9-carbonyl) oxalate](/img/structure/B11816253.png)



![rac-tert-butyl (1R,2S,4S)-2-(iodomethyl)-7-azabicyclo[2.2.1]heptane-7-carboxylate](/img/structure/B11816281.png)

